2-Hydroxy-6,7-dimethylquinoline-3-carbaldehyde
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Overview
Description
2-Hydroxy-6,7-dimethylquinoline-3-carbaldehyde is a heterocyclic compound with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol . This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
The synthesis of 2-Hydroxy-6,7-dimethylquinoline-3-carbaldehyde can be achieved through several methods. One common synthetic route involves the reaction of 2-bromobenzaldehyde with acyclic or cyclic 1,3-diketone in the presence of sodium azide . Another method includes the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride or monoethyl malonate, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation .
Chemical Reactions Analysis
2-Hydroxy-6,7-dimethylquinoline-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular bromine for bromination, triethylamine for catalysis, and sodium azide for azidation .
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can yield hydroquinoline derivatives.
Substitution: Substitution reactions, such as halogenation, can introduce halogen atoms into the quinoline ring, altering its chemical properties.
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
2-Hydroxy-6,7-dimethylquinoline-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxy-6,7-dimethylquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes and signal transduction pathways . Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
2-Hydroxy-6,7-dimethylquinoline-3-carbaldehyde can be compared to other quinoline derivatives such as 2-hydroxyquinoline and 4-hydroxyquinoline . These compounds share similar structural features but differ in their functional groups and biological activities. For instance:
2-Hydroxyquinoline: Known for its antimicrobial properties and use in coordination chemistry.
4-Hydroxyquinoline: Exhibits significant pharmaceutical activities and is used in the synthesis of various drugs.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
6,7-dimethyl-2-oxo-1H-quinoline-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-3-9-5-10(6-14)12(15)13-11(9)4-8(7)2/h3-6H,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBHMGASJHGGGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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